molecular formula C11H13ClF3NO B3221831 (2-Chloro-benzyl)-(3-trifluoromethoxy-propyl)-amine CAS No. 1208079-73-5

(2-Chloro-benzyl)-(3-trifluoromethoxy-propyl)-amine

Cat. No.: B3221831
CAS No.: 1208079-73-5
M. Wt: 267.67 g/mol
InChI Key: FVUHFIBCDUSAQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-benzyl)-(3-trifluoromethoxy-propyl)-amine: is an organic compound with the molecular formula C11H13ClF3NO . This compound is characterized by the presence of a chloro-substituted benzyl group and a trifluoromethoxy-substituted propylamine group. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-benzyl)-(3-trifluoromethoxy-propyl)-amine typically involves the reaction of 2-chlorobenzyl chloride with 3-trifluoromethoxypropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2-Chloro-benzyl)-(3-trifluoromethoxy-propyl)-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amine derivatives with different functional groups.

    Substitution: It can participate in nucleophilic substitution reactions, where the chloro or trifluoromethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry: (2-Chloro-benzyl)-(3-trifluoromethoxy-propyl)-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical compounds.

Biology: In biological research, this compound can be used to study the effects of chloro and trifluoromethoxy groups on biological systems. It may serve as a model compound in pharmacological studies.

Medicine: The compound’s structural properties make it a potential candidate for drug development. It can be used in the synthesis of pharmaceuticals that target specific biological pathways.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (2-Chloro-benzyl)-(3-trifluoromethoxy-propyl)-amine involves its interaction with specific molecular targets. The chloro and trifluoromethoxy groups can influence the compound’s binding affinity and reactivity with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (2-Chloro-benzyl)-(3-methoxy-propyl)-amine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    (2-Bromo-benzyl)-(3-trifluoromethoxy-propyl)-amine: Similar structure but with a bromo group instead of a chloro group.

    (2-Chloro-benzyl)-(3-ethoxy-propyl)-amine: Similar structure but with an ethoxy group instead of a trifluoromethoxy group.

Uniqueness: (2-Chloro-benzyl)-(3-trifluoromethoxy-propyl)-amine is unique due to the presence of both chloro and trifluoromethoxy groups. These functional groups impart distinct chemical and physical properties, making the compound valuable in various applications. The trifluoromethoxy group, in particular, enhances the compound’s stability and reactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(trifluoromethoxy)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClF3NO/c12-10-5-2-1-4-9(10)8-16-6-3-7-17-11(13,14)15/h1-2,4-5,16H,3,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUHFIBCDUSAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCCOC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301196140
Record name 2-Chloro-N-[3-(trifluoromethoxy)propyl]benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301196140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208079-73-5
Record name 2-Chloro-N-[3-(trifluoromethoxy)propyl]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208079-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[3-(trifluoromethoxy)propyl]benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301196140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Chloro-benzyl)-(3-trifluoromethoxy-propyl)-amine
Reactant of Route 2
Reactant of Route 2
(2-Chloro-benzyl)-(3-trifluoromethoxy-propyl)-amine
Reactant of Route 3
Reactant of Route 3
(2-Chloro-benzyl)-(3-trifluoromethoxy-propyl)-amine
Reactant of Route 4
Reactant of Route 4
(2-Chloro-benzyl)-(3-trifluoromethoxy-propyl)-amine
Reactant of Route 5
(2-Chloro-benzyl)-(3-trifluoromethoxy-propyl)-amine
Reactant of Route 6
(2-Chloro-benzyl)-(3-trifluoromethoxy-propyl)-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.